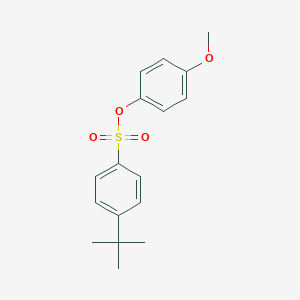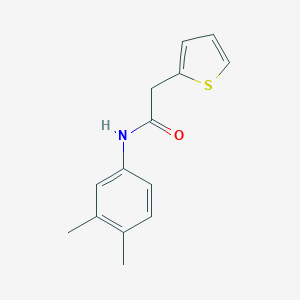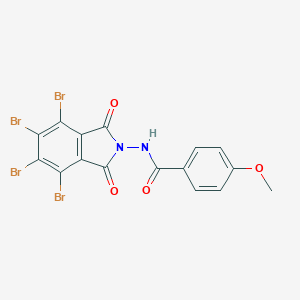![molecular formula C34H30N2O2 B375699 1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine CAS No. 326612-34-4](/img/structure/B375699.png)
1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine is a complex organic compound that features a unique combination of chromene, indole, and ethoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromene core, followed by the introduction of the ethoxyphenyl and phenyl groups. The final step involves the formation of the indole-ethylamine linkage through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and chromene moieties.
Reduction: Reduction reactions can be performed on the chromene ring to yield dihydrochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromene compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential bioactivity. It is being investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique structural features contribute to the desirable properties of these materials.
Wirkmechanismus
The mechanism of action of 1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: This compound shares the phenethylamine structure but lacks the chromene and indole moieties.
Phenethylamine: A simpler structure that serves as a precursor for various derivatives.
2-(4-Chlorophenyl)ethylamine: Similar in structure but with a chlorine substituent instead of an ethoxy group.
Uniqueness
What sets 1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine apart is its combination of chromene, indole, and ethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
326612-34-4 |
|---|---|
Molekularformel |
C34H30N2O2 |
Molekulargewicht |
498.6g/mol |
IUPAC-Name |
1-[2-(4-ethoxyphenyl)-4-phenyl-4H-chromen-3-yl]-N-[2-(1H-indol-3-yl)ethyl]methanimine |
InChI |
InChI=1S/C34H30N2O2/c1-2-37-27-18-16-25(17-19-27)34-30(23-35-21-20-26-22-36-31-14-8-6-12-28(26)31)33(24-10-4-3-5-11-24)29-13-7-9-15-32(29)38-34/h3-19,22-23,33,36H,2,20-21H2,1H3 |
InChI-Schlüssel |
RQQDUZXTKLMGQJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)C=NCCC5=CNC6=CC=CC=C65 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)C=NCCC5=CNC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 4-bromobenzoate](/img/structure/B375620.png)
![4-Bromo-2-{[(5-bromo-2-pyridinyl)imino]methyl}-1-naphthol](/img/structure/B375621.png)
![2-Phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B375623.png)
![N-[5-chloro-2-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B375625.png)
![6,24-Diethoxy-13,14,16,17,31,32,34,35-octahydrotetrabenzo[d,m,r,a_1_][1,3,6,9,12,15,17,20,23,26,2,16]decaoxadiphosphacyclooctacosine 6,24-dioxide](/img/structure/B375629.png)


![3-(acetylamino)-5-(acetyloxy)-6-[(acetyloxy)methyl]-2-[(2,4-dichlorobenzyl)oxy]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B375632.png)
![4-methyl-N-{2-(1-naphthyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B375633.png)



